molecular formula C11H12O4 B1266806 Methyl 2-(2-methoxy-2-oxoethyl)benzoate CAS No. 716-43-8

Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B1266806
CAS No.: 716-43-8
M. Wt: 208.21 g/mol
InChI Key: ROMWRJNZSHFGEK-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an oxoethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methoxy-2-oxoethyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .

Comparison with Similar Compounds

Methyl 2-(2-methoxy-2-oxoethyl)benzoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMWRJNZSHFGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291570
Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-43-8
Record name 716-43-8
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Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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